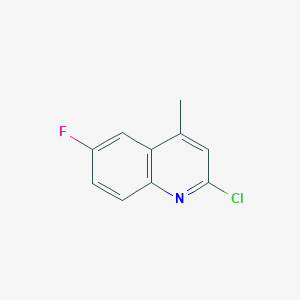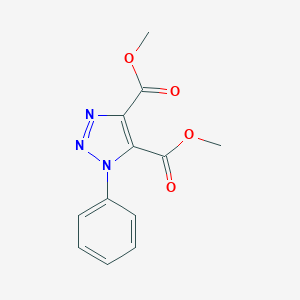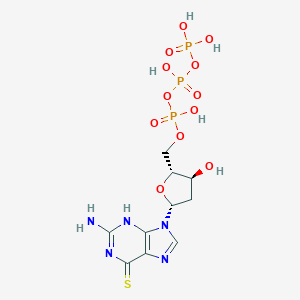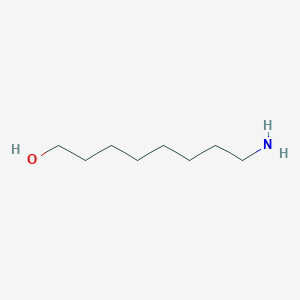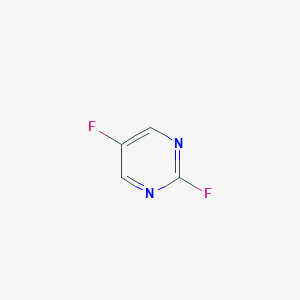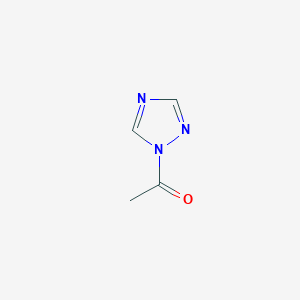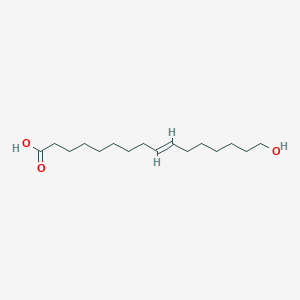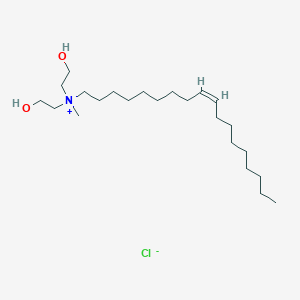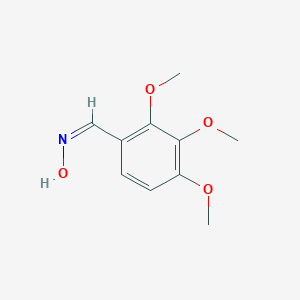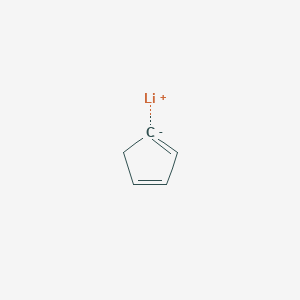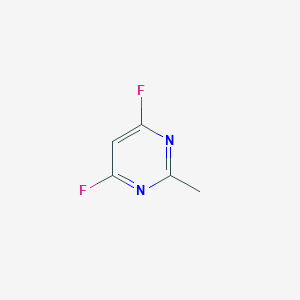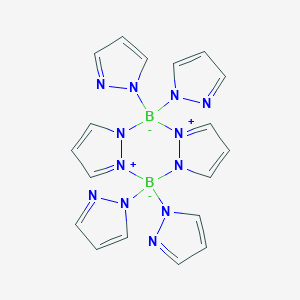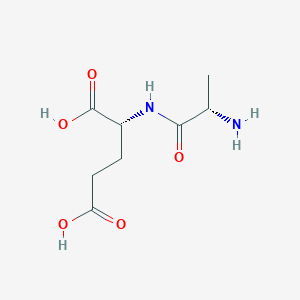
L-alanyl-D-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alanyl-D-glutamic acid (ADA) is a dipeptide consisting of alanine and glutamic acid. It has been found to have several important biochemical and physiological effects. ADA is synthesized through a variety of methods and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Fermentative Production
- Metabolic Engineering for Ala-Gln Production : A study by Tabata & Hashimoto (2007) presented a novel method for the fermentative production of Ala-Gln using a genetically engineered Escherichia coli strain. This method is significant for efficient Ala-Gln manufacturing, which is crucial due to its clinical and nutritional importance (Tabata & Hashimoto, 2007).
Biopharmaceutical Production
- Use in Mammalian Cell Culture : Krömer et al. (2011) explored the use of Ala-Gln as a stable L-glutamine source in cell culture for biopharmaceutical production. They compared different detection systems for Ala-Gln in culture broth, emphasizing its role in optimizing production processes (Krömer et al., 2011).
Clinical Applications
- Impact on Clinical Outcomes in ICU Patients : A study by Goeters et al. (2002) investigated the effects of supplemental Ala-Gln in parenteral nutrition on the outcome of intensive care unit (ICU) patients. They found that Ala-Gln supplementation significantly improved six-month survival in critically ill patients (Goeters et al., 2002).
Biochemical Analysis and Detection
- Advanced Analytical Techniques : The study by Jaworska et al. (2003) developed a capillary electrophoresis method with a diamine EOF modifier for analyzing glutamine dipeptide formulations, including L-alanyl-L-glutamine. This method provides an efficient way for purity control in clinical formulations (Jaworska et al., 2003).
Immune System Interactions
- Effects on the Immune System : Kircher et al. (2002) assessed the in vitro effects of the dipeptide L-alanyl-L-glutamine on different cells of the immune system. Their findings indicate that this dipeptide can exert immunostimulatory activities, making it a potential candidate for inclusion in parenteral nutrition (Kircher et al., 2002).
Other Applications
- In Relation to Liver Health and Exercise : A study by Petry et al. (2015) explored the effects of oral supplementations with L-glutamine in free or dipeptide forms on liver health and heat shock proteins in endurance-exercise trained rats, highlighting its potential benefits in sports health care (Petry et al., 2015).
Propriétés
Numéro CAS |
16809-27-1 |
|---|---|
Nom du produit |
L-alanyl-D-glutamic acid |
Formule moléculaire |
C8H14N2O5 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5+/m0/s1 |
Clé InChI |
VYZAGTDAHUIRQA-CRCLSJGQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



